Cas no 1997359-63-3 (N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine)

N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine is a heterocyclic compound featuring a quinazoline core substituted with a pyridinyl group at the 2-position and an indane-derived amine at the 4-position. This structure confers potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators. The fused aromatic systems enhance binding affinity to biological targets, while the indane moiety may improve metabolic stability. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for research applications in drug discovery. The compound's balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties for further optimization.
N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine structure
1997359-63-3 structure
Product name:N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
CAS No:1997359-63-3
MF:C22H18N4
Molecular Weight:338.405124187469
CID:5163114

N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
    • インチ: 1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26)
    • InChIKey: XXCCBJLQMRHXKM-UHFFFAOYSA-N
    • SMILES: N(C1CC2=CC=CC=C2C1)C1=NC(C2=CN=CC=C2)=NC2C=CC=CC1=2

N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1191255-1g
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
1997359-63-3 95%
1g
$1320 2024-07-19
eNovation Chemicals LLC
Y1191255-1g
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
1997359-63-3 95%
1g
$1320 2025-02-26
eNovation Chemicals LLC
Y1191255-1g
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
1997359-63-3 95%
1g
$1320 2025-02-21

N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine 関連文献

N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amineに関する追加情報

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine: A Comprehensive Overview

The compound with CAS No. 1997359-63-3, known as N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinamines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinazoline core, a pyridine substituent at the 2-position, and an indene moiety attached via an amine group at the 4-position. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the potential of N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amines as inhibitors of various enzyme targets, particularly in the context of cancer therapy. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cell proliferation and survival pathways. This makes it a promising candidate for the development of targeted anticancer agents. Furthermore, its ability to modulate other key signaling molecules has opened up avenues for exploring its role in treating neurodegenerative diseases and inflammatory conditions.

The synthesis of CAS No. 1997359-63 involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. One common approach employs a palladium-catalyzed coupling reaction to assemble the quinazoline framework with the indene and pyridine substituents. This method ensures high yields and excellent control over the stereochemistry of the final product. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the purity and structural integrity of the synthesized compound.

In terms of pharmacokinetics, N-(2,3-dihydro-1H-inden-2-yli) derivatives have shown favorable absorption profiles in preclinical models. Studies indicate that this compound achieves optimal bioavailability when administered orally, making it suitable for systemic delivery. Additionally, its metabolic stability and low toxicity profiles further enhance its potential as a drug candidate. Ongoing research is focused on optimizing its pharmacokinetic properties to improve its efficacy in clinical settings.

The biological evaluation of this compound has revealed intriguing insights into its mechanism of action. For example, it has been shown to interact with specific protein targets through a combination of hydrogen bonding and hydrophobic interactions. Computational modeling techniques have been employed to map these interactions at atomic resolution, providing a deeper understanding of how this compound exerts its effects at the molecular level. Such insights are invaluable for guiding further optimization efforts aimed at enhancing its therapeutic potential.

Looking ahead, the development of N-(2,3-dihydroindan) derivatives like CAS No. 1997359 represents a promising direction in drug discovery research. With ongoing advancements in synthetic chemistry and molecular biology, it is anticipated that this class of compounds will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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